

Application Notes and Protocols for Asymmetric Cyclopropanation with t-Bu-BOX Ligands

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Compound of Interest

Compound Name: (R,R)-t-Bu-box

Cat. No.: B152360

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Introduction

Asymmetric cyclopropanation is a powerful transformation in organic synthesis, enabling the construction of chiral cyclopropane rings, which are key structural motifs in numerous natural products and pharmaceutical agents. The use of C₂-symmetric chiral bis(oxazoline) (BOX) ligands, particularly the tert-butyl substituted variant (t-Bu-BOX), in combination with copper catalysts has emerged as a highly effective and versatile method for achieving high enantioselectivity in these reactions. This document provides detailed application notes and experimental protocols for performing asymmetric cyclopropanation reactions using the t-Bu-BOX/copper catalytic system.

Reaction Principle

The asymmetric cyclopropanation reaction typically involves the reaction of an olefin with a diazo compound, catalyzed by a chiral copper-t-Bu-BOX complex. The catalyst, formed in situ from a copper(I) or copper(II) salt and the t-Bu-BOX ligand, facilitates the decomposition of the diazo compound to generate a chiral copper-carbene intermediate. This intermediate then undergoes a stereoselective addition to the olefin, leading to the formation of the cyclopropane product with high diastereo- and enantiocontrol. The steric bulk of the tert-butyl groups on the BOX ligand plays a crucial role in creating a chiral environment that directs the approach of the olefin to the carbene, thereby inducing asymmetry in the product.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric cyclopropanation of various olefins with diazoacetates using the Cu/t-Bu-BOX catalytic system.

Table 1: Asymmetric Cyclopropanation of Styrene Derivatives with Ethyl Diazoacetate

Entry	Styrene Derivative	Catalyst System	Solvent	Temp (°C)	Yield (%)	dr (trans:cis)	ee (trans, %)	ee (cis, %)
1	Styrene	Cu(OTf) /t-Bu-BOX	CH ₂ Cl ₂	25	95	94:6	99	96
2	4-Chlorostyrene	Cu(OTf) /t-Bu-BOX	CH ₂ Cl ₂	0	92	95:5	98	95
3	4-Methylstyrene	Cu(OTf) /t-Bu-BOX	CH ₂ Cl ₂	25	96	93:7	99	97
4	2-Methylstyrene	Cu(OTf) /t-Bu-BOX	CH ₂ Cl ₂	0	85	88:12	97	94

Table 2: Asymmetric Cyclopropanation of Mono- and 1,1-Disubstituted Olefins with Ethyl Diazoacetate

Entry	Olefin	Catalyst System	Solvent	Temp (°C)	Yield (%)	dr (trans:ci s)	ee (%)
1	1-Heptene	Cu(OTf)/t-Bu-BOX	CH ₂ Cl ₂	25	88	85:15	96 (trans)
2	1,1-Diphenyl ethylene	Cu(OTf) ₂ /t-Bu-BOX	CH ₂ Cl ₂	0	99	-	99
3	2-Methyl-1-propene	Cu(OTf)/t-Bu-BOX	CH ₂ Cl ₂	25	82	-	95

Experimental Protocols

General Procedure for Asymmetric Cyclopropanation

This protocol describes a general method for the copper-catalyzed asymmetric cyclopropanation of an olefin with ethyl diazoacetate using the t-Bu-BOX ligand.

Materials:

- Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
- (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX)
- Olefin (e.g., styrene)
- Ethyl diazoacetate (EDA)
- Anhydrous dichloromethane (CH₂Cl₂)
- Inert gas (Argon or Nitrogen)

Equipment:

- Schlenk flask or oven-dried round-bottom flask with a rubber septum
- Magnetic stirrer and stir bar
- Syringe pump
- Syringes and needles

Procedure:

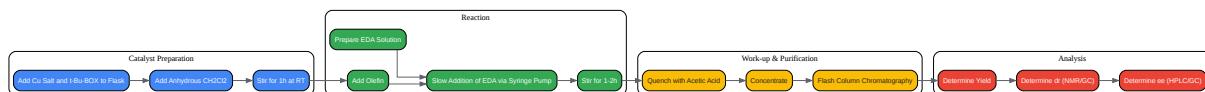
- Catalyst Preparation:
 - To a Schlenk flask under an inert atmosphere, add the copper salt (e.g., CuOTf·0.5C₇H₈, 0.02 mmol, 1 mol%) and the t-Bu-BOX ligand (0.022 mmol, 1.1 mol%).
 - Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex. The solution should become homogeneous and may be colored.
- Reaction Setup:
 - To the solution of the catalyst, add the olefin (2.0 mmol, 100 mol%).
 - Prepare a solution of ethyl diazoacetate (EDA, 2.2 mmol, 110 mol%) in anhydrous CH₂Cl₂ (5 mL).
- Reaction Execution:
 - Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours at the desired temperature (e.g., 0 °C or 25 °C). A slow addition rate is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
 - After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
- Work-up and Purification:

- Quench the reaction by adding a few drops of acetic acid to decompose any remaining diazoacetate.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropane product.

- Analysis:
 - Determine the yield of the purified product.
 - Determine the diastereomeric ratio (dr) by ^1H NMR spectroscopy or gas chromatography (GC).
 - Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

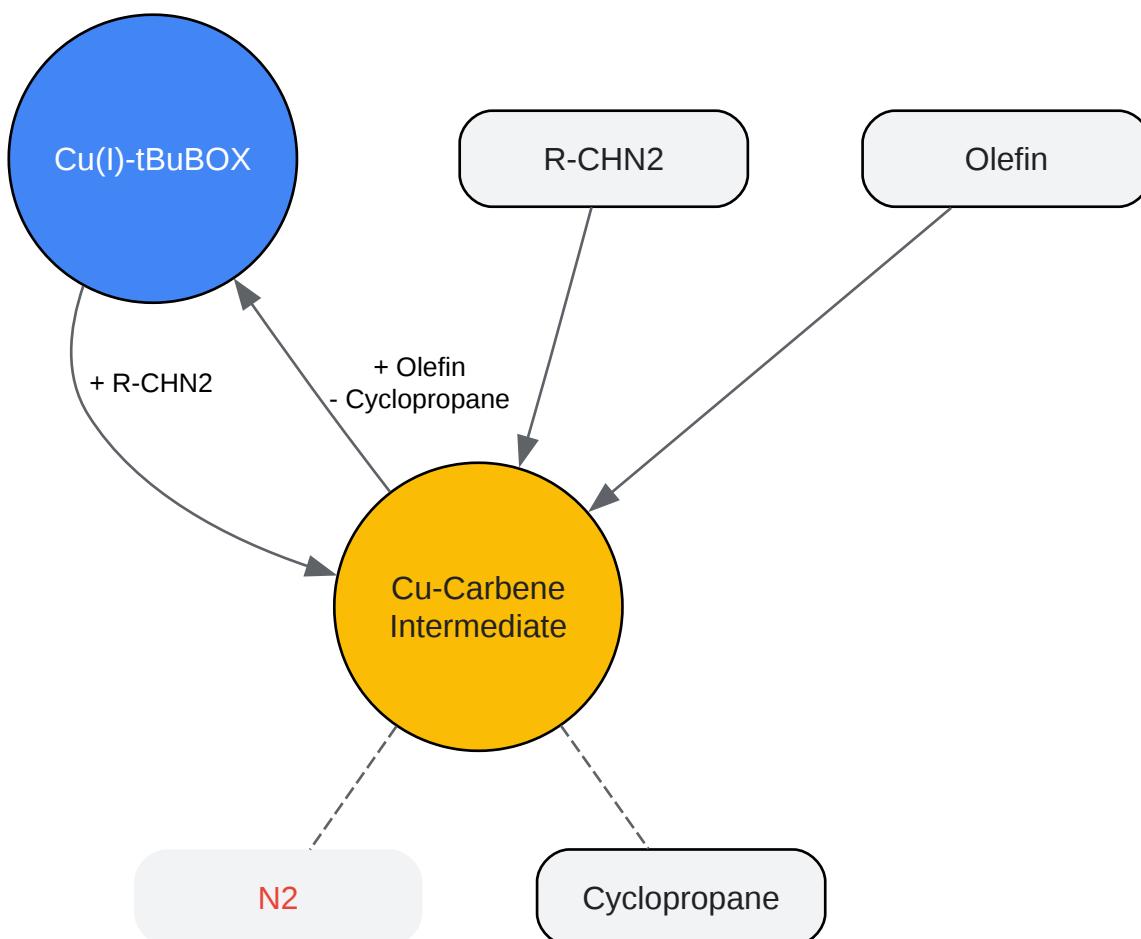
Experimental Workflow



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Caption: Experimental workflow for asymmetric cyclopropanation.

Catalytic Cycle



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Caption: Catalytic cycle for Cu/t-Bu-BOX cyclopropanation.

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